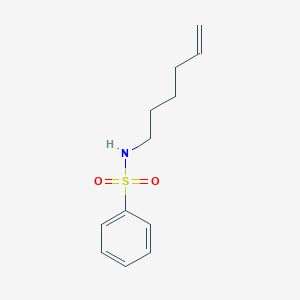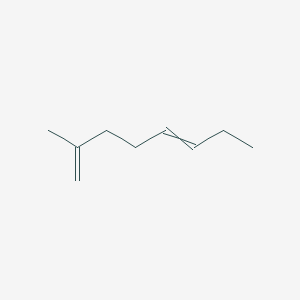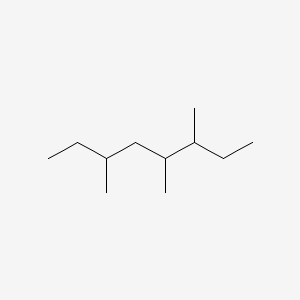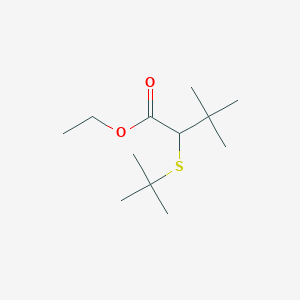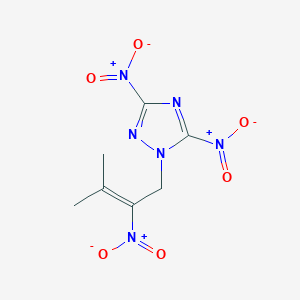
1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3,5-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3,5-dinitro- is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of nitro groups and a butenyl side chain, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3,5-dinitro- typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.
Introduction of Nitro Groups: Nitration reactions using nitric acid or other nitrating agents can introduce nitro groups at specific positions on the triazole ring.
Addition of the Butenyl Side Chain: This step may involve alkylation reactions using appropriate butenyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3,5-dinitro- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas and catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme inhibition or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3,5-dinitro- would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating signaling pathways.
Chemical Reactions: Acts as a reactive intermediate, facilitating the formation of desired products through its functional groups.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole, 3,5-dinitro-: Lacks the butenyl side chain.
1H-1,2,4-Triazole, 1-(2-nitro-2-butenyl)-3,5-dinitro-: Similar structure but different side chain substitution.
1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3-nitro-: Fewer nitro groups.
Properties
CAS No. |
62063-06-3 |
|---|---|
Molecular Formula |
C7H8N6O6 |
Molecular Weight |
272.18 g/mol |
IUPAC Name |
1-(3-methyl-2-nitrobut-2-enyl)-3,5-dinitro-1,2,4-triazole |
InChI |
InChI=1S/C7H8N6O6/c1-4(2)5(11(14)15)3-10-7(13(18)19)8-6(9-10)12(16)17/h3H2,1-2H3 |
InChI Key |
MSYKVMPUGPCYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


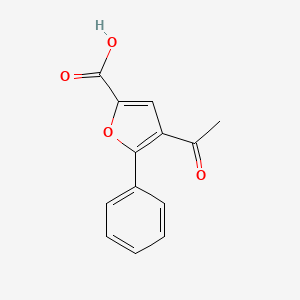
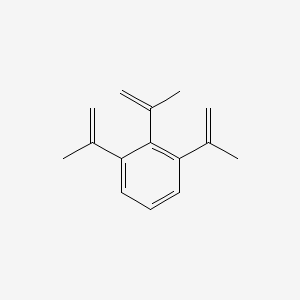
![1-[4-(2-Benzylphenoxy)butyl]piperidine;hydrochloride](/img/structure/B14558749.png)
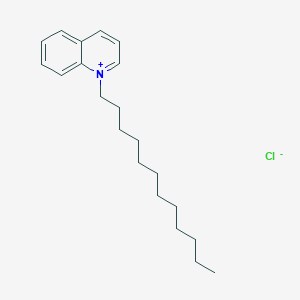
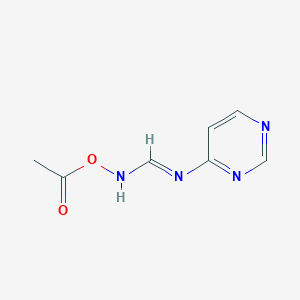
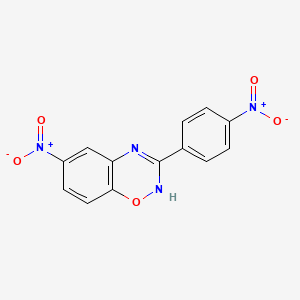
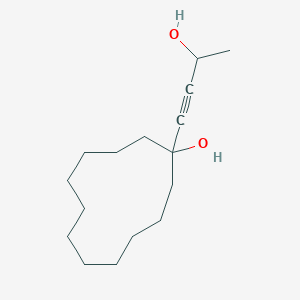

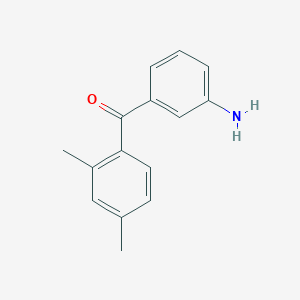
![Ethyl 2-[2-(3,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14558790.png)
